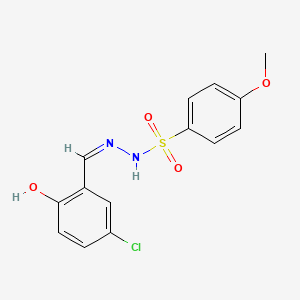
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide, also known as CHBMSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide varies depending on its application. In medicinal chemistry, it has been suggested that N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide exerts its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's fluorescent properties are due to its ability to coordinate with metal ions, which leads to energy transfer and emission of light.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's fluorescent properties have been utilized for sensing metal ions in biological and environmental samples.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide is its versatility in various scientific fields. Its ability to coordinate with metal ions makes it an attractive candidate for fluorescent sensing applications. However, one of the limitations of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide research. In medicinal chemistry, further studies are needed to fully elucidate its anti-inflammatory and anti-cancer mechanisms of action. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's potential use as a fluorescent probe for metal ions in biological and environmental samples can be further explored. Additionally, its potential use in water treatment can be investigated in more detail.
Synthesis Methods
The synthesis of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide involves the reaction between 5-chloro-2-hydroxybenzaldehyde and 4-methoxybenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.
Scientific Research Applications
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been explored for its potential use in organic electronics and as a fluorescent probe for metal ions. In addition, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has also been studied for its potential use in water treatment, as it has been shown to be an effective adsorbent for heavy metal ions.
properties
IUPAC Name |
N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-12-3-5-13(6-4-12)22(19,20)17-16-9-10-8-11(15)2-7-14(10)18/h2-9,17-18H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLFCFBYVFVEHD-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)
![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,6-dimethoxy-N-methylnicotinamide](/img/structure/B6114903.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)
![(3S*,4S*)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6114924.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)